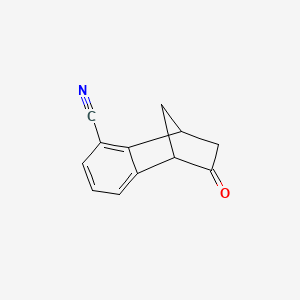
alpha,alpha-Dimethyl-4-nitrobenzyl 1-methyl-2-naphthyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,alpha-Dimethyl-4-nitrobenzyl 1-methyl-2-naphthyl ether: is an organic compound with the molecular formula C20H19NO3 and a molecular weight of 321.379 g/mol This compound is known for its unique structure, which combines a nitrobenzyl group with a naphthyl ether moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Dimethyl-4-nitrobenzyl 1-methyl-2-naphthyl ether typically involves the reaction of alpha,alpha-dimethyl-4-nitrobenzyl chloride with 1-methyl-2-naphthol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha,alpha-Dimethyl-4-nitrobenzyl 1-methyl-2-naphthyl ether can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of the corresponding alcohols and phenols.
Nucleophilic Aromatic Substitution: The nitro group can be displaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid, sodium hydroxide.
Nucleophilic Aromatic Substitution: Amines, thiols, elevated temperatures.
Major Products Formed:
Reduction: Alpha,alpha-dimethyl-4-aminobenzyl 1-methyl-2-naphthyl ether.
Substitution: 1-methyl-2-naphthol, alpha,alpha-dimethyl-4-nitrobenzyl alcohol.
Nucleophilic Aromatic Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Alpha,alpha-Dimethyl-4-nitrobenzyl 1-methyl-2-naphthyl ether has several applications in scientific research, including:
Chemistry: Used as a model compound to study ether bond formation and cleavage mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules due to its aromatic structure.
Medicine: Explored for its potential as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of alpha,alpha-Dimethyl-4-nitrobenzyl 1-methyl-2-naphthyl ether is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the ether linkage can be cleaved under specific conditions. These transformations can lead to the formation of reactive intermediates that interact with molecular targets such as enzymes or receptors, thereby exerting their effects .
Vergleich Mit ähnlichen Verbindungen
Alpha,alpha-Dimethyl-4-nitrobenzyl 1-methyl-2-naphthyl ether can be compared with other similar compounds, such as:
- Alpha,alpha-Dimethylbenzyl methyl ether
- Alpha-isopropyl-alpha-methylbenzyl methyl ether
- Methyl alpha-(4-nitrobenzyl)benzyl ether
- Alpha,alpha-Dimethyl-1-naphthalenemethanol
- Alpha,alpha-Dimethyl-4-nitrobenzyl methyl sulfide
- Alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfone
- Alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfide
These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical reactivity and applications. For example, the presence of a nitro group in this compound makes it more reactive in redox reactions compared to its analogs without the nitro group .
Eigenschaften
CAS-Nummer |
14851-08-2 |
|---|---|
Molekularformel |
C20H19NO3 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
1-methyl-2-[2-(4-nitrophenyl)propan-2-yloxy]naphthalene |
InChI |
InChI=1S/C20H19NO3/c1-14-18-7-5-4-6-15(18)8-13-19(14)24-20(2,3)16-9-11-17(12-10-16)21(22)23/h4-13H,1-3H3 |
InChI-Schlüssel |
XLNWRKTUAZDOFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=CC=CC=C12)OC(C)(C)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-4-hydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947860.png)

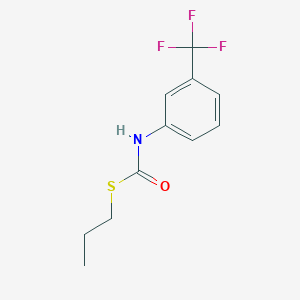
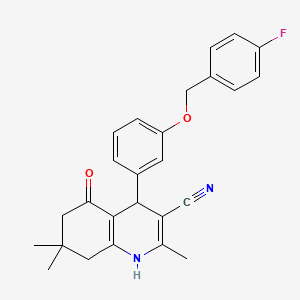
![19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin](/img/structure/B11947892.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947894.png)

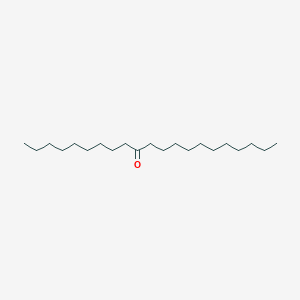

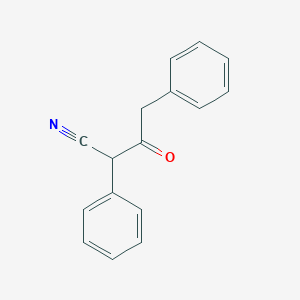

![tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid](/img/structure/B11947919.png)
![1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11947927.png)
